molecular formula C9H7ClFN3O B1467459 [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248655-36-8

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467459
CAS No.: 1248655-36-8
M. Wt: 227.62 g/mol
InChI Key: JXHPDEDRUXSKLG-UHFFFAOYSA-N
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Description

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Methanol Addition: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of infections or cancer.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanol
  • [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methane
  • [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]acetone

Uniqueness:

  • Substituent Effects: The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • Methanol Group: The methanol group can participate in various chemical reactions, providing versatility in synthetic applications.

Properties

IUPAC Name

[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHPDEDRUXSKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 5
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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